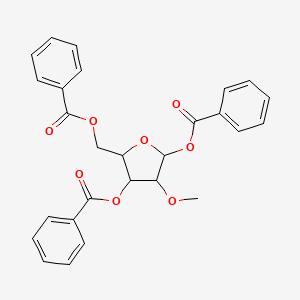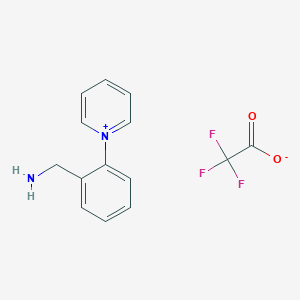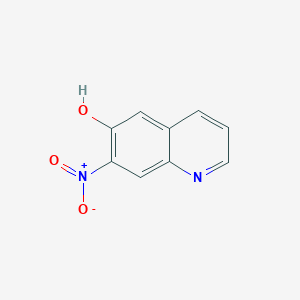
7-Nitroquinolin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Nitroquinolin-6-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a nitro group at the seventh position and a hydroxyl group at the sixth position on the quinoline ring. It is known for its diverse applications in various fields, including medicinal chemistry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitroquinolin-6-ol typically involves the nitration of quinolin-6-ol. One common method is the reaction of quinolin-6-ol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also being explored to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Nitroquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Halogenating agents or alkylating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Applications De Recherche Scientifique
7-Nitroquinolin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent probe for studying biological systems.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 7-Nitroquinolin-6-ol involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes by forming complexes with metal ions essential for bacterial growth. In cancer research, it has been shown to inhibit specific enzymes involved in cell proliferation and angiogenesis.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Another hydroxylated quinoline derivative with similar applications but different substitution patterns.
5-Nitroquinoline: A nitro-substituted quinoline with distinct chemical properties and reactivity.
Uniqueness: 7-Nitroquinolin-6-ol is unique due to the specific positioning of the nitro and hydroxyl groups, which confer distinct electronic and steric effects, influencing its reactivity and interaction with biological targets.
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
7-nitroquinolin-6-ol |
InChI |
InChI=1S/C9H6N2O3/c12-9-4-6-2-1-3-10-7(6)5-8(9)11(13)14/h1-5,12H |
Clé InChI |
MTNMABSHEWEVSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




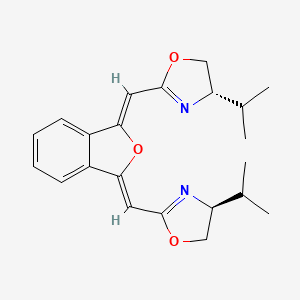
![(4,6-Dibromopyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13656475.png)

![[8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-yl]methanol](/img/structure/B13656481.png)
![4-[[4-(Acetyloxy)-3,5-diiodophenyl]methylene]-2-methyl-5(4H)-oxazolone](/img/structure/B13656487.png)
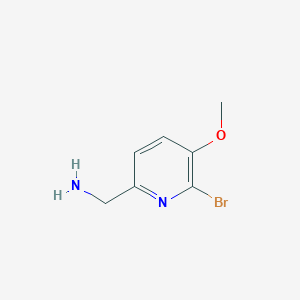
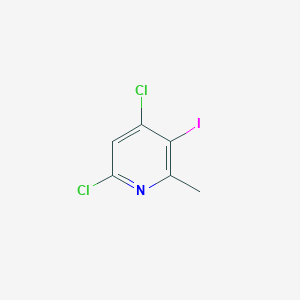
![(NZ)-N-[(3-ethoxy-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B13656516.png)
